8h-Indeno[1,2-c]thiophen-8-one
Overview
Description
8h-Indeno[1,2-c]thiophen-8-one is a heterocyclic compound . It has a molecular weight of 186.23 .
Synthesis Analysis
The synthesis of 8h-Indeno[1,2-c]thiophen-8-one involves a palladium-catalyzed kinetic resolution/ring-opening reaction of 8H-indeno [1,2-c]thiophen-8-ols . The reaction proceeds in a highly regioselective manner, and both optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno [1,2-c]thiophen-8-ols were obtained with high enantiomeric excesses .Molecular Structure Analysis
The molecular formula of 8h-Indeno[1,2-c]thiophen-8-one is C11H6OS . The InChI code is 1S/C11H7OS/c12-11-8-4-2-1-3-7 (8)9-5-13-6-10 (9)11/h1-6,13H .Physical And Chemical Properties Analysis
8h-Indeno[1,2-c]thiophen-8-one is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Application 1: Stereoselective Synthesis of Axially Chiral Biaryl Diketones
- Summary of the Application : “8h-Indeno[1,2-c]thiophen-8-one” is used in the stereoselective synthesis of axially chiral biaryl diketones. This process involves a point-to-axial chirality transfer reaction of optical dihydrophenanthrene-9,10-diols .
- Methods of Application or Experimental Procedures : Two sets of conditions were developed for this synthesis. The first involves a basic tBuOK/air atmosphere, and the second an acidic NaClO/n-Bu4NHSO4. These conditions were used to oxidatively cleave the C-C bond, resulting in the formation of axially chiral biaryl diketones .
- Results or Outcomes : The reaction proceeds with high regional selectivity and results in the formation of optically active thiophene-phenyl atropisomers and stereoisomeric 8H-Indeno[1,2-c]thiophen-8-ols . The synthetic applications of the obtained chiral aryl diketones were also briefly studied .
Application 2: Atroposelective Kinetic Resolution of 8H-Indeno[1,2-c]thiophen-8-ols
- Summary of the Application : “8h-Indeno[1,2-c]thiophen-8-one” is used in the atroposelective kinetic resolution of 8H-Indeno[1,2-c]thiophen-8-ols via a palladium-catalyzed C–C bond cleavage reaction .
- Methods of Application or Experimental Procedures : The reaction proceeds in a highly regioselective manner. The palladium-catalyzed kinetic resolution/ring-opening reaction of 8H-indeno[1,2-c]thiophen-8-ols is carried out .
- Results or Outcomes : Both optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno[1,2-c]thiophen-8-ols were obtained with high enantiomeric excesses . The synthetic applications of the obtained thiophenyl atropisomers were briefly investigated .
Application 3: Synthesis of Spiro[[8H]indeno[2,1-b]-thiophene-8,9′-fluorene] Building Block
- Summary of the Application : “8h-Indeno[1,2-c]thiophen-8-one” is used in the synthesis of a novel spiro[[8H]indeno[2,1-b]-thiophene-8,9′-fluorene] building block for blue light-emitting materials .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available information. However, the synthesis of such compounds typically involves multi-step organic reactions under controlled conditions .
- Results or Outcomes : The synthesis results in a novel spiro[[8H]indeno[2,1-b]-thiophen-8,9′-fluorene] building block, which has potential applications in the development of blue light-emitting materials .
Safety And Hazards
properties
IUPAC Name |
indeno[1,2-c]thiophen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6OS/c12-11-8-4-2-1-3-7(8)9-5-13-6-10(9)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQSSPXKMOIQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CSC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302215 | |
Record name | 8h-indeno[1,2-c]thiophen-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8h-Indeno[1,2-c]thiophen-8-one | |
CAS RN |
23062-43-3 | |
Record name | 8H-Indeno[1,2-c]thiophen-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23062-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8H-Indeno(1,2-c)thiophen-8-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23062-43-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8h-indeno[1,2-c]thiophen-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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